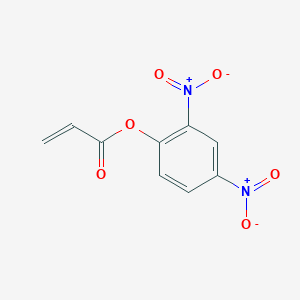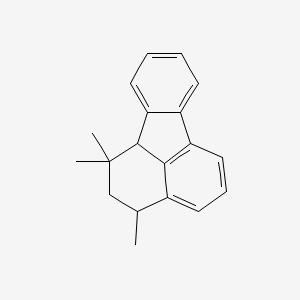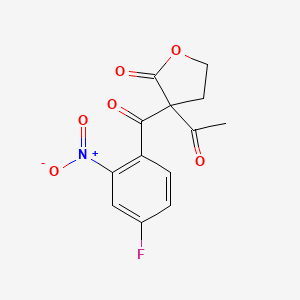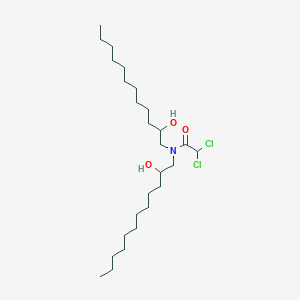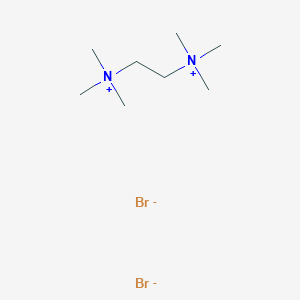![molecular formula C17H16N2O2 B14515662 Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate CAS No. 62513-31-9](/img/structure/B14515662.png)
Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This particular compound is characterized by the presence of a benzimidazole ring fused with a benzene ring and a methyl ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. One common method involves the reaction of o-phenylenediamine with formic acid to form benzimidazole, which is then alkylated with methyl iodide to introduce the methyl group. The resulting compound is then esterified with methyl benzoate under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as metal triflates or sulfamic acid may be employed to facilitate the reactions .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .
Aplicaciones Científicas De Investigación
Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate involves its interaction with biological macromolecules. The benzimidazole ring can bind to DNA, interfering with its replication and transcription processes. This binding can lead to the inhibition of cell proliferation and induce apoptosis in cancer cells. The compound may also inhibit specific enzymes involved in cellular metabolism, further contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Methyl 1H-benzimidazole-2-carboxylate: A similar compound with a carboxylate group instead of a benzoate ester.
2-(1-Methyl-1H-benzimidazol-2-yl)ethanamine: A derivative with an ethanamine group.
Uniqueness
Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The presence of the benzoate ester can enhance its ability to penetrate cell membranes, making it more effective in biological applications compared to simpler benzimidazole derivatives .
Propiedades
Número CAS |
62513-31-9 |
|---|---|
Fórmula molecular |
C17H16N2O2 |
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
methyl 2-[(1-methylbenzimidazol-2-yl)methyl]benzoate |
InChI |
InChI=1S/C17H16N2O2/c1-19-15-10-6-5-9-14(15)18-16(19)11-12-7-3-4-8-13(12)17(20)21-2/h3-10H,11H2,1-2H3 |
Clave InChI |
FRZLJIMSOWWCTJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2N=C1CC3=CC=CC=C3C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


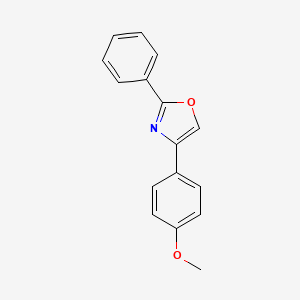
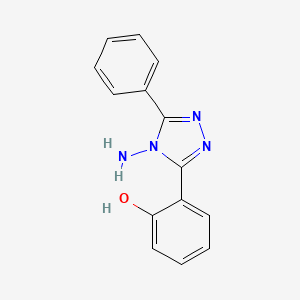

![2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphonate](/img/structure/B14515600.png)
![1-[(2-Oxo-1,3-dioxolan-4-YL)methoxy]hexadecyl acetate](/img/structure/B14515614.png)
![2,4-Dimethyl-1-oxaspiro[5.5]undecane](/img/structure/B14515618.png)
![1-(Methylsulfanyl)-2-{[2-(methylsulfanyl)ethyl]sulfanyl}prop-1-ene](/img/structure/B14515620.png)
